molecular formula C9H8ClNO B12504110 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Cat. No.: B12504110
M. Wt: 181.62 g/mol
InChI Key: TYFSGTIYZDLKPT-UHFFFAOYSA-N
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Description

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a chemical compound with the molecular formula C9H8ClNO. It is a pyridine derivative that features a chloro substituent at the 4-position and a prop-2-yn-1-yloxy methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine typically involves the reaction of 4-chloropyridine with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is often purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-2-(prop-2-ynoxymethyl)pyridine

InChI

InChI=1S/C9H8ClNO/c1-2-5-12-7-9-6-8(10)3-4-11-9/h1,3-4,6H,5,7H2

InChI Key

TYFSGTIYZDLKPT-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1=NC=CC(=C1)Cl

Origin of Product

United States

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